molecular formula C10H13N4Na2O9P B13123850 Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate

Cat. No.: B13123850
M. Wt: 410.18 g/mol
InChI Key: UDHMZZDVRUBUJB-ISYCWPTJSA-L
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Description

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex organic compound. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biochemical processes. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in cellular metabolism and genetic information transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate typically involves the phosphorylation of the corresponding nucleoside. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis through multi-step processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity requirements, while chemical synthesis is used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and phosphorylating agents like POCl3. The reactions are typically carried out under controlled pH and temperature to ensure specificity and yield .

Major Products

The major products formed from these reactions include various phosphorylated nucleosides, deoxy derivatives, and substituted nucleosides, which have significant applications in biochemistry and molecular biology .

Scientific Research Applications

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. The molecular targets include DNA polymerases, RNA polymerases, and kinases, which are crucial for genetic information transfer and cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity in biochemical reactions. This makes it particularly valuable in studies involving phosphorylation and nucleotide metabolism .

Biological Activity

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines elements of nucleosides and sugar moieties, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4NaO5C_{10}H_{12}N_4NaO_5 with a molecular weight of approximately 290.21 g/mol. Its structure features a purine base linked to a modified sugar (tetrahydrofuran), which is critical for its biological function.

Property Value
Molecular FormulaC10H12N4NaO5C_{10}H_{12}N_4NaO_5
Molecular Weight290.21 g/mol
IUPAC NameSodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-olate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties. It has been shown to inhibit viral replication in various cell lines, making it a candidate for further research in antiviral drug development.
  • Antitumor Effects : The compound has been evaluated for its cytotoxicity against several cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance, it has been noted to affect the activity of kinases and phosphatases that play critical roles in cellular signaling.

Antiviral Activity

In a study investigating the antiviral effects of various nucleoside analogs, this compound demonstrated significant inhibition of viral replication at concentrations as low as 10 μM. The mechanism was hypothesized to involve interference with viral polymerase activity.

Antitumor Effects

A recent study explored the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with IC50 values around 25 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.

Enzyme Inhibition

The compound was tested for its inhibitory effects on adenosine deaminase (ADA), an enzyme involved in purine metabolism. It was found to inhibit ADA activity with an IC50 value of approximately 15 μM. This inhibition could lead to increased levels of adenosine in tissues, which has implications for immune modulation.

Properties

Molecular Formula

C10H13N4Na2O9P

Molecular Weight

410.18 g/mol

IUPAC Name

disodium;[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4H-purin-3-yl] phosphate

InChI

InChI=1S/C10H15N4O9P.2Na/c15-1-4-6(16)7(17)10(22-4)13-2-11-5-8(18)12-3-14(9(5)13)23-24(19,20)21;;/h2-4,6-7,9-10,15-18H,1H2,(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,9?,10-;;/m1../s1

InChI Key

UDHMZZDVRUBUJB-ISYCWPTJSA-L

Isomeric SMILES

C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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